[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(3-hydroxyazetidin-1-yl)methanone
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Overview
Description
[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(3-hydroxyazetidin-1-yl)methanone is a complex organic compound with a unique structure that includes a cyclopropyl ring, an azetidinyl group, and a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(3-hydroxyazetidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclopropanation of a suitable alkene, followed by functionalization to introduce the azetidinyl and methanone groups. The reaction conditions often require the use of catalysts, specific temperature controls, and purification steps to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(3-hydroxyazetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The azetidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(3-hydroxyazetidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(3-hydroxyazetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- **(1R,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl)methyl acetate
- **cis-(±)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid
Uniqueness
Compared to similar compounds, [2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(3-hydroxyazetidin-1-yl)methanone stands out due to its combination of a cyclopropyl ring and an azetidinyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable for specific applications in research and industry .
Properties
IUPAC Name |
[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(3-hydroxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-8(2)5-10-11(13(10,3)4)12(16)14-6-9(15)7-14/h5,9-11,15H,6-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMWCHGSOHGKLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)N2CC(C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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